2-(2-Amino-6-methoxyphenyl)acetic acid

Description

Overview of Substituted Phenylacetic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Substituted phenylacetic acids are a significant class of organic compounds that serve as crucial building blocks and pharmacophores in both organic synthesis and medicinal chemistry. The phenylacetic acid moiety, consisting of a phenyl ring attached to an acetic acid group, is a versatile scaffold found in numerous biologically active molecules. wikipedia.org Their incorporation into therapeutic agents can confer new biological properties and offer opportunities for patentability. inventivapharma.com

In medicinal chemistry, these derivatives are renowned for their diverse pharmacological activities. A prominent example is the non-steroidal anti-inflammatory drug (NSAID) class, which includes well-known members like Diclofenac and Felbinac. inventivapharma.com The core structure is also present in compounds investigated as enzyme inhibitors, such as aldose reductase inhibitors, which are relevant in studying complications of diabetes. nih.gov Furthermore, derivatives are used as starting materials for complex targets, including the antibiotic Nocardicin A and various pharmaceutical drugs like camylofin (B606464) and bendazol. wikipedia.orggoogle.com

The synthesis of these derivatives is a well-explored area of organic chemistry. Common strategies include the palladium-catalyzed Suzuki coupling to form the C(sp²)-C(sp³) bond between the aromatic ring and the acetic acid side-chain. inventivapharma.com Other methods involve the carbonylation of benzyl (B1604629) halides and multi-step processes starting from appropriately substituted aromatic compounds. google.com The development of efficient synthetic routes, including metal-catalyzed C-H activation, continues to be an active area of research to access novel and structurally complex analogs. tcgls.com

Structural Characteristics and Chemical Significance of 2-(2-Amino-6-methoxyphenyl)acetic Acid within the Phenylacetic Acid Class

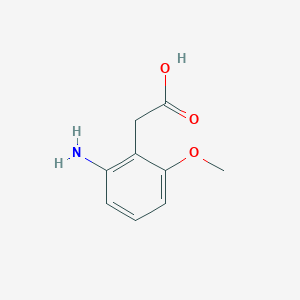

The compound this compound is a distinct member of the phenylacetic acid family, characterized by a specific and sterically demanding substitution pattern on the phenyl ring. Its structure features a phenylacetic acid backbone with an amino (-NH₂) group and a methoxy (B1213986) (-OCH₃) group positioned at the C2 and C6 positions, respectively, which are both ortho to the acetic acid substituent.

Structural Features:

Core Scaffold: The fundamental structure is phenylacetic acid.

Substitution Pattern: It is a 1,2,6-trisubstituted benzene (B151609) ring. This dense ortho-substitution creates significant steric hindrance around the acetic acid side chain, which can influence its chemical reactivity and conformational preferences.

Functional Groups: It possesses three key functional groups: a carboxylic acid, a primary aromatic amine, and a methoxy ether. The interplay of these groups governs the molecule's chemical properties. The amino group provides a basic site and is a strong electron-donating group through resonance. The methoxy group is also electron-donating but to a lesser extent. cymitquimica.com The carboxylic acid is the primary acidic functional group.

Chemical Significance: The presence of both an acidic (carboxylic acid) and a basic (amino) group makes this compound amphoteric. The electron-donating nature of the amino and methoxy groups increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution, although the positions are sterically hindered. These functional groups also provide handles for further chemical modification, making the molecule a potentially valuable intermediate or building block in the synthesis of more complex heterocyclic systems or pharmaceutical agents.

While specific experimental data for this compound is not widely available in peer-reviewed literature, its basic physicochemical properties can be calculated. For comparison, data for the related, commercially available compound 2-Methoxyphenylacetic acid is provided in the table below.

| Property | This compound (Calculated) | 2-Methoxyphenylacetic Acid (Experimental) biosynth.com |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₀O₃ |

| Molecular Weight | 181.19 g/mol | 166.17 g/mol |

| CAS Number | Not available | 93-25-4 |

| Appearance | Not available | White solid |

| Melting Point | Not available | 122-125 °C |

Historical Context and Evolution of Research on Amino and Methoxy-Substituted Aromatic Acids

The scientific investigation of substituted aromatic acids has a rich history, driven by their relevance in agriculture, medicine, and fundamental organic chemistry. Research into phenoxyacetic acids, a related class, surged in the mid-20th century with their discovery as potent herbicides, demonstrating how simple substitutions on an aromatic ring could induce profound biological effects.

The study of aromatic amino acids has been central to biochemistry and medicinal chemistry. While the focus has often been on proteinogenic amino acids, research into non-canonical and substituted versions has provided valuable synthetic tools and lead compounds. The synthesis of p-methoxyphenylacetic acid, for example, has been explored through various methods, highlighting the industrial interest in such structures. google.com The development of methods for synthesizing α-amino acids with substituted phenyl rings has been crucial for creating peptide mimics and other pharmacologically active agents.

Research into methoxy-substituted aromatic compounds has been driven by their prevalence in natural products and their utility in modulating the electronic and steric properties of molecules. The methoxy group can influence a drug's pharmacokinetic profile and binding affinity. Studies dating back decades have explored the effects of methoxy and hydroxy substitution on the biological activity of molecules, such as in the development of peptide sweeteners, where the position of the methoxy group on the aromatic ring was found to be critical for taste. This historical work underscores the long-standing recognition that the precise placement of amino and methoxy substituents is a key determinant of a molecule's function.

Research Gaps and Future Directions for Investigations into this compound

Despite the broad interest in substituted phenylacetic acids, there is a notable lack of specific research focused on the this compound isomer. A comprehensive search of scientific literature reveals a significant gap in knowledge regarding its synthesis, characterization, and potential applications.

Identified Research Gaps:

Dedicated Synthesis and Characterization: There are no established, high-yield synthetic routes specifically reported for this compound. The steric crowding from the 1,2,6-substitution pattern may pose synthetic challenges for standard methods, requiring the development of novel or optimized protocols, potentially utilizing advanced techniques like directed C-H activation. tcgls.com Full characterization using modern spectroscopic methods (NMR, IR, MS) is also absent from the literature.

Exploration of Biological Activity: The biological profile of this compound remains completely unexplored. Given that many ortho-substituted phenylacetic acid derivatives exhibit significant bioactivity, investigating this isomer for potential anti-inflammatory, antimicrobial, or enzyme-inhibitory properties is a logical next step. inventivapharma.comnih.gov

Application as a Synthetic Intermediate: The unique arrangement of three different functional groups (amine, ether, carboxylic acid) in a sterically defined orientation makes it a potentially valuable, yet unexploited, building block for synthesizing complex heterocyclic systems or as a scaffold in medicinal chemistry.

Future Directions: Future research should prioritize the development of a reliable synthetic pathway to access this compound in sufficient quantities. Following a successful synthesis, a thorough investigation of its fundamental chemical reactivity and physicochemical properties would be warranted. Subsequently, systematic screening for biological activity across various assays could uncover novel therapeutic potential. Its use as a scaffold for creating libraries of more complex molecules could also prove to be a fruitful area of investigation, potentially leading to new chemical entities with unique properties. inventivapharma.com

| Derivative Type | Research Finding | Potential Application | Reference |

|---|---|---|---|

| Ortho-substituted Phenylacetic Acids | Serve as the core structure for potent anti-inflammatory drugs. | Anti-inflammatory agents (e.g., Diclofenac) | inventivapharma.com |

| Benzyloxyphenylacetic Acids | Show inhibitory activity against the aldose reductase enzyme. | Therapeutics for diabetic complications | nih.gov |

| General Phenylacetic Acids | Used as starting materials for the synthesis of beta-lactam antibiotics. | Antibiotics (e.g., Nocardicin A) | google.com |

| Deuterium-labeled Phenylacetic Acids | Incorporation of deuterium (B1214612) can improve pharmacokinetic profiles of drug molecules. | Drug development (e.g., Deutetrabenazine) | tcgls.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-6-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYWBJYEBUXEMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Amino 6 Methoxyphenyl Acetic Acid and Its Precursors

Retrosynthetic Analysis of the 2-(2-Amino-6-methoxyphenyl)acetic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnections involve the acetic acid side chain and the installation of the amino and methoxy (B1213986) substituents.

A primary disconnection breaks the bond between the aromatic ring and the acetic acid side chain. This suggests a precursor like a 2-amino-6-methoxybenzyl halide or a related electrophile, which could react with a cyanide source followed by hydrolysis to form the acetic acid moiety. wikipedia.orgorgsyn.org

Alternatively, a disconnection can be made at the functional groups on the ring. The amino group can be derived from a nitro group via reduction, a common synthetic transformation. This leads to a 2-methoxy-6-nitrophenylacetic acid precursor. The directing effects of the methoxy and nitro groups must be considered when planning the introduction of the side chain.

A deeper retrosynthetic step would involve disconnecting the methoxy and the precursor to the amino group, leading back to a simpler aromatic core. The challenge lies in the 1,2,3-substitution pattern, which requires methods that offer high regioselectivity.

Conventional Approaches for Amino- and Methoxy-Functionalized Phenylacetic Acid Synthesis

Traditional synthetic methods provide a robust foundation for the synthesis of functionalized phenylacetic acids. These approaches often involve multi-step sequences with well-established reactions.

Achieving the specific 2-amino-6-methoxy substitution pattern on a phenyl ring requires regioselective functionalization.

Directed ortho-Metalation (DoM): This is a powerful strategy where a directing metalation group (DMG) guides the deprotonation of the ortho-position with a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium can then react with an electrophile. The methoxy group is a well-known DMG. harvard.eduorganic-chemistry.org Starting from 1,3-dimethoxybenzene, one could potentially achieve selective functionalization. However, controlling the position of the second functional group can be challenging. The competition between different substituents for directing the metalation is a key consideration in complex systems. acs.orgunblog.fr

Nucleophilic Aromatic Substitution (SNAr): In an appropriately activated ring system (e.g., with a nitro group), a leaving group can be displaced by a nucleophile like a methoxide (B1231860) or an amine. This strategy is highly dependent on the electronic nature and position of the substituents.

Functional Group Interconversion: A common strategy involves introducing a nitro group via electrophilic aromatic nitration and then reducing it to an amino group at a later stage of the synthesis. The directing effect of the methoxy group (ortho, para-directing) and the nitro group (meta-directing) must be carefully orchestrated to achieve the desired substitution pattern.

Table 1: Conventional Strategies for Aromatic Functionalization

| Strategy | Description | Key Reagents | Reference |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | A heteroatom-containing group directs deprotonation to the adjacent ortho position using a strong base. | n-Butyllithium (n-BuLi), s-Butyllithium (s-BuLi), TMEDA | wikipedia.orgharvard.eduorganic-chemistry.org |

| Electrophilic Aromatic Substitution | Introduction of functional groups (e.g., NO₂) onto the aromatic ring via reaction with an electrophile. | HNO₃/H₂SO₄ (Nitration) | researchgate.net |

| Nitro Group Reduction | Conversion of a nitro group to an amino group. | H₂, Pd/C; SnCl₂, HCl; Fe, HCl | - |

Once the substituted aromatic core is established, the acetic acid side chain can be appended using several classical methods.

From Benzyl (B1604629) Halides: A common route involves the conversion of a substituted toluene (B28343) derivative to a benzyl halide (e.g., via radical bromination), followed by reaction with sodium or potassium cyanide to form a benzyl cyanide. Subsequent hydrolysis of the nitrile under acidic or basic conditions yields the phenylacetic acid. orgsyn.orglibretexts.org

Willgerodt–Kindler Reaction: This reaction converts an aryl alkyl ketone to a terminal carboxylic acid (or amide/thioamide) with the same number of carbon atoms. For example, a 2-amino-6-methoxyacetophenone could be treated with sulfur and an amine (like morpholine) to form a thioamide, which is then hydrolyzed to the desired acetic acid.

From Aryl Aldehydes: The Darzens condensation of a substituted benzaldehyde (B42025) with an α-haloester can produce a glycidic ester, which can be hydrolyzed and decarboxylated to form a phenylacetic acid. Alternatively, the aldehyde can be converted to the corresponding alcohol, then to a halide, and proceed via the cyanide route.

Friedel-Crafts Acylation: This reaction can introduce an acetyl group onto the aromatic ring. researchgate.net The resulting ketone can then be subjected to reactions like the Willgerodt-Kindler or converted to the acetic acid side chain through a multi-step sequence (e.g., reduction to an ethyl group, benzylic halogenation, and conversion to the acid). libretexts.org

Modern Synthetic Techniques Applicable to this compound

Contemporary synthetic chemistry offers more direct and efficient methods, often utilizing catalysis to achieve high selectivity and functional group tolerance.

Catalytic methods can streamline the synthesis by forming key bonds in a more atom-economical fashion.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon bonds. acs.orgyoutube.com A potential strategy involves a Suzuki coupling between a di-substituted aryl boronic acid (or ester) and a haloacetic acid derivative. inventivapharma.com Alternatively, a Negishi coupling with an organozinc reagent could be employed. youtube.com These methods offer a modular approach where the two key fragments can be synthesized separately and then joined.

C-H Activation: Direct functionalization of C-H bonds is a rapidly evolving field that avoids the need for pre-functionalized starting materials. sci-hub.se The carboxylic acid group of a phenylacetic acid can itself act as a native directing group to facilitate ortho-C-H activation. nih.govrsc.org For instance, a pre-existing phenylacetic acid could undergo directed ortho-amination or ortho-methoxylation, although this can be challenging. More commonly, a substituted benzoic acid might undergo C-H activation/coupling to build a more complex scaffold. nih.gov Rhodium-catalyzed meta-C-H functionalization has also been explored for phenylacetic acids, showcasing the potential for regiocontrol. rsc.org

Table 2: Modern Catalytic Strategies

| Strategy | Description | Catalyst/Reagents | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd-catalyzed reaction of an organoboron compound with an organohalide. | Pd(OAc)₂, PPh₃, Base | inventivapharma.comyoutube.com |

| C-H Activation/Arylation | Direct functionalization of a C-H bond, often directed by a functional group on the substrate. | Pd(OAc)₂, Ligand, Oxidant | nih.govrsc.org |

| Buchwald-Hartwig Amination | Pd-catalyzed formation of a C-N bond between an aryl halide and an amine. | Pd catalyst, Ligand, Base | youtube.com |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govdovepress.comuniba.it They are particularly powerful for generating libraries of structurally diverse analogs for drug discovery.

Ugi and Passerini Reactions: These isocyanide-based MCRs are prominent examples. The four-component Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. nih.gov To synthesize analogs of this compound, one could envision using a 2-methoxy-substituted aniline (B41778) or a related component within an Ugi or Passerini framework to rapidly assemble the core structure or related scaffolds. nih.govbeilstein-journals.org The flexibility to vary each of the four components allows for the creation of a wide range of analogs from simple starting materials.

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into molecules like this compound is crucial for applications where specific stereoisomers exhibit desired biological activity or material properties. While direct stereoselective synthetic routes for this specific compound are not extensively documented in publicly available literature, analogous methods for the synthesis of other chiral α-amino acids can be adapted.

One common strategy for the stereoselective synthesis of α-amino acids is the Strecker reaction . This method can be rendered stereoselective by using a chiral auxiliary. For instance, a chiral amine, such as (S)-α-methylbenzylamine, can be condensed with a suitable ketone precursor to form a chiral imine. Subsequent addition of a cyanide source, like sodium cyanide or trimethylsilyl (B98337) cyanide, proceeds with facial selectivity guided by the chiral auxiliary, leading to an α-aminonitrile with a specific stereochemistry. Hydrolysis of the nitrile group then yields the desired chiral α-amino acid. The choice of chiral auxiliary is critical for achieving high diastereoselectivity. nih.gov

Another powerful approach involves the use of chiral catalysts in reactions that create the stereogenic center. For example, transition-metal-catalyzed asymmetric hydrogenation of a suitable enamine or α,β-unsaturated acid precursor can provide access to the chiral amino acid. nih.gov Furthermore, enzymatic resolutions or desymmetrization of prochiral substrates are established methods for obtaining enantiomerically pure amino acids.

In the context of synthesizing chiral analogs of this compound, a hypothetical stereoselective route could commence with a protected 2-amino-6-methoxybenzaldehyde (B117305) derivative. This aldehyde could undergo a stereoselective Strecker reaction or be converted to an α,β-unsaturated ester for subsequent asymmetric hydrogenation.

Optimization of Reaction Conditions and Isolation Procedures for Research Scale

The efficient synthesis of this compound on a research scale necessitates careful optimization of reaction parameters and purification protocols. Key factors that influence the yield and purity of the final product include the choice of solvent, temperature, catalyst, and reaction time.

For instance, in a multi-step synthesis, each step must be optimized. A potential synthetic route could involve the nitration of a 2-methoxyphenylacetic acid precursor, followed by reduction of the nitro group to an amine. The conditions for the nitration step, such as the concentration of nitric and sulfuric acid and the reaction temperature, would need to be precisely controlled to favor the formation of the desired regioisomer and minimize side reactions.

The reduction of the nitro group can be achieved using various reagents, and the optimal choice depends on the substrate and desired selectivity. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method. chemrxiv.org The optimization of this step would involve screening different catalysts, hydrogen pressures, and solvents to maximize the conversion and minimize reaction time.

The isolation and purification of this compound would typically involve extraction and crystallization. The pH of the aqueous solution during extraction is a critical parameter for separating the amphoteric amino acid from non-polar and acidic or basic impurities. Crystallization from a suitable solvent system would then be employed to obtain the final product in high purity. The progress of the reaction and the purity of the product at each stage can be monitored by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Below is an interactive data table summarizing hypothetical optimization parameters for a key synthetic step, the reduction of a nitro precursor.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Catalyst | 5% Pd/C | 10% Pd/C | Raney Nickel | Higher catalyst loading (10% Pd/C) led to faster reaction. |

| Solvent | Ethanol | Methanol | Ethyl Acetate | Methanol provided the best solubility for the substrate. |

| H₂ Pressure | 1 atm | 3 atm | 5 atm | Increasing pressure to 3 atm improved the reaction rate. |

| Temperature | 25 °C | 40 °C | 60 °C | Reaction proceeded efficiently at room temperature (25 °C). |

Chemical Reactivity and Derivatization Strategies of 2 2 Amino 6 Methoxyphenyl Acetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the synthesis of a diverse range of derivatives with tailored properties.

Esterification for Prodrug Research and Chemical Protection

The conversion of the carboxylic acid to an ester is a fundamental transformation. In the context of medicinal chemistry, esterification is a common strategy to create prodrugs, which can enhance the bioavailability of a parent drug. While specific prodrug research on 2-(2-Amino-6-methoxyphenyl)acetic acid is not extensively documented in publicly available literature, the principles of amino acid esterification are well-established. For instance, the esterification of amino acids can be achieved by reacting the N-protected amino acid with an alcohol in the presence of an acid catalyst or a coupling agent.

In synthetic chemistry, esterification serves as a protective strategy for the carboxylic acid functionality. This protection prevents its interference in subsequent reactions targeting other parts of the molecule. Common protecting groups for carboxylic acids include methyl, ethyl, and benzyl (B1604629) esters, which can be cleaved under specific conditions.

| Ester Type | Typical Reagents for Formation | Typical Cleavage Conditions | Purpose |

| Methyl/Ethyl Ester | Methanol/Ethanol, Acid Catalyst (e.g., HCl, SOCl₂) | Saponification (e.g., NaOH, LiOH) | Protection, Prodrug |

| Benzyl Ester | Benzyl alcohol, Acid Catalyst or DCC/DMAP | Hydrogenolysis (e.g., H₂, Pd/C) | Protection |

| tert-Butyl Ester | Isobutylene, Acid Catalyst or Boc-anhydride | Acidolysis (e.g., TFA) | Protection |

Amidation and Peptide Coupling Reactions

The carboxylic acid moiety readily undergoes amidation to form amides. This reaction is of paramount importance in the synthesis of peptides and other amide-containing compounds. When coupling this compound with another amino acid or an amine, standard peptide coupling reagents are employed to activate the carboxylic acid and facilitate the formation of the amide (peptide) bond.

The process typically involves the use of coupling reagents that convert the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the amino group of the incoming partner. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and improve efficiency. nih.govnih.gov More advanced phosphonium (B103445) and aminium/uronium salt-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also widely used, particularly in solid-phase peptide synthesis (SPPS). nih.gov

The general steps for peptide bond formation are:

Protection of the amino group of this compound (e.g., with Fmoc or Boc). nih.govpeptide.com

Activation of the carboxylic acid group using a coupling reagent.

Reaction with the free amino group of the coupling partner.

Deprotection of the newly formed dipeptide to allow for further chain elongation. nih.govpeptide.com

| Coupling Reagent | Additive | Key Features |

| DCC/DIC | HOBt, Oxyma | Cost-effective, widely used in solution and solid-phase synthesis. nih.gov |

| HBTU/HATU | HOBt/HOAt | High coupling efficiency, fast reaction times, suitable for sterically hindered amino acids. peptide.com |

| PyBOP | Good for solution and solid-phase synthesis, less racemization. |

Transformations of the Amino Group

The amino group is another key reactive handle on the this compound molecule, allowing for a variety of structural modifications.

Acylation and Sulfonylation for Structural Modification

The primary amino group can be readily acylated or sulfonylated to introduce a wide range of substituents.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. This modification can significantly alter the electronic and steric properties of the molecule. A patent describes the selective N-acylation of amino alcohols by first forming a mixed anhydride (B1165640) of the organic acid, which then reacts with the amino alcohol. google.com This principle can be applied to the acylation of the amino group of this compound.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields N-sulfonyl derivatives. These sulfonamides are generally stable and can influence the biological activity and physical properties of the parent compound.

Protection and Deprotection Group Chemistry for Selective Functionalization

In multi-step syntheses involving this compound, the protection of the amino group is often a crucial step to ensure regioselectivity. The choice of the protecting group is critical and depends on the reaction conditions of the subsequent steps.

The most common N-protecting groups in peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. nih.govpeptide.com The orthogonality of these protecting groups allows for selective deprotection and functionalization at different sites of a molecule. For example, the Fmoc group can be removed with a mild base like piperidine, leaving acid-labile protecting groups intact. Conversely, the Boc group is removed with a strong acid like trifluoroacetic acid (TFA), while base-labile groups remain. peptide.com

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | 20-50% Piperidine in DMF nih.gov |

| tert-Butoxycarbonyl | Boc | Boc₂O, Boc-N₃ | Trifluoroacetic acid (TFA) peptide.com |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) |

The strategic use of these protecting groups enables the precise and controlled synthesis of complex molecules derived from this compound.

Reactions Leading to Heterocyclic Ring Formation (e.g., cyclization, condensation)

The presence of both an amino group and a carboxylic acid moiety in a specific ortho relationship allows for intramolecular reactions to form heterocyclic structures, most notably lactams. This transformation can be achieved through the activation of the carboxylic acid, followed by nucleophilic attack by the amino group.

Furthermore, the structural motif of this compound is a precursor for more complex heterocyclic systems. For instance, condensation reactions with aldehydes or ketones can lead to the formation of fused heterocyclic scaffolds. A particularly relevant transformation is the Pictet-Spengler reaction, which, although typically involves β-arylethylamines, can be adapted for derivatives of the title compound. sigmaaldrich.comresearchgate.net This reaction, usually acid-catalyzed, involves the condensation of an amine with a carbonyl compound to form an imine, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form a new heterocyclic ring. sigmaaldrich.comresearchgate.net The specific conditions for such reactions can influence the yield and stereoselectivity of the products. researchgate.net

The synthesis of quinoline (B57606) derivatives is another important transformation. For example, the Pfitzinger reaction, which utilizes isatin (B1672199) and a carbonyl compound, can be a pathway to substituted quinolines. nih.gov While not a direct reaction of the title compound, its structural elements are found in precursors for such syntheses.

| Starting Material Analogue | Reagents and Conditions | Product Type | Reference |

| N-substituted arylethylamine | Aldehydes, Acid catalyst (e.g., TFA, HCl) | Tetrahydroisoquinoline | sigmaaldrich.comresearchgate.net |

| 5-Substituted isatin | Pyruvic acid, KOH, 60°C | 6-Substituted quinoline-2,4-dicarboxylic acid | nih.gov |

| 2-Iodo-6-methoxyaniline derivative | Aldehyde, Acetic acid in DCM | Tetrahydro-β-carboline derivative | researchgate.net |

| N-2-methoxyphenyl aldimines | Lithium ynolates | β-lactam | masterorganicchemistry.com |

This table presents examples of reactions leading to heterocyclic systems from compounds structurally related to this compound, illustrating potential synthetic pathways.

Modifications of the Methoxy (B1213986) Group

The methoxy group (-OCH3) is a key feature of the molecule, influencing the electron density of the aromatic ring and providing a site for further functionalization.

Ether Cleavage Reactions for Hydroxyl Group Generation

The cleavage of the methyl ether to generate the corresponding phenol (B47542) (a hydroxyl group) is a fundamental transformation. This reaction is typically achieved using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr3). nih.govresearchgate.net The choice of reagent can be critical, especially when other sensitive functional groups are present.

The mechanism of ether cleavage depends on the structure of the ether. For aryl methyl ethers, the reaction with HBr or HI generally proceeds via an SN2 mechanism, where the halide ion attacks the methyl group. nih.gov The use of BBr3 is also highly effective for the demethylation of aryl methyl ethers and often proceeds under milder conditions. google.comnih.gov It is particularly useful when other functional groups that might be sensitive to strong protic acids are present. google.com It has been noted that BBr3 can be used for demethylation in the presence of a primary arylamine. researchgate.net

| Reagent | Typical Conditions | Mechanism | Reference |

| HBr or HI | Aqueous solution, heat | SN2 | nih.govnih.gov |

| BBr3 | Inert solvent (e.g., CH2Cl2), low temperature to room temperature | Lewis acid-mediated | google.comnih.gov |

Selective Functionalization of the Methoxy Ether

While cleavage is a common modification, direct functionalization of the methoxy group is less straightforward. However, in related systems, selective reactions at positions activated by the methoxy group have been observed.

Aromatic Ring Functionalization and Substituent Interconversions

The benzene (B151609) ring of this compound is activated towards electrophilic substitution by both the amino and methoxy groups.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Both the amino (-NH2) and methoxy (-OCH3) groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution (EAS). youtube.comlibretexts.org In this compound, these groups are ortho to each other. The directing effects of these two powerful activating groups are synergistic, strongly activating the positions ortho and para to them.

The positions on the aromatic ring are numbered starting from the carbon bearing the acetic acid group as position 1, the amino group at position 2, and the methoxy group at position 6. Therefore, the available positions for substitution are 3, 4, and 5.

Position 3: Ortho to the methoxy group and meta to the amino group.

Position 4: Para to the amino group and meta to the methoxy group.

Position 5: Ortho to the amino group and para to the methoxy group.

Given that both -NH2 and -OCH3 are strong ortho, para-directors, electrophilic attack is expected to be highly favored at positions 4 and 5. The amino group is generally a stronger activating group than the methoxy group. Therefore, substitution at the position para to the amino group (position 4) and ortho to the amino group (position 5) would be the most likely outcomes. Steric hindrance from the adjacent acetic acid side chain and the methoxy group might influence the relative ratio of substitution at these positions.

Common EAS reactions include halogenation (with Br2 or Cl2 and a Lewis acid), nitration (with HNO3/H2SO4), and Friedel-Crafts reactions. sigmaaldrich.commasterorganicchemistry.com For Friedel-Crafts acylation, the amino group typically needs to be protected (e.g., as an amide) to prevent reaction with the Lewis acid catalyst. sciencemadness.org The acylation of anilides can be achieved using catalysts like gallium or indium triflates. researchgate.net

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

| Bromination | Br+ | 4-Bromo and/or 5-Bromo derivative | Strong activation by -NH2 and -OCH3 at ortho/para positions. |

| Nitration | NO2+ | 4-Nitro and/or 5-Nitro derivative | Strong activation by -NH2 and -OCH3 at ortho/para positions. |

| Friedel-Crafts Acylation | RCO+ | 4-Acyl and/or 5-Acyl derivative (with protected amine) | Strong activation by protected amine and -OCH3 at ortho/para positions. |

Nucleophilic Aromatic Substitution Reactions on Activated Systems

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. The parent molecule, this compound, is electron-rich and not suitable for direct SNAr. However, if the ring is modified to include strong electron-withdrawing groups (e.g., nitro groups) and a suitable leaving group (e.g., a halide), SNAr reactions can be performed. mdpi.com For instance, if a nitro group were introduced onto the ring and a halide was present, nucleophiles could displace the halide. The reaction of polyfluoroarenes with nucleophiles like phenothiazine (B1677639) proceeds via an SNAr mechanism, demonstrating the principle on highly activated systems. mdpi.com

Design and Synthesis of Advanced Analogs and Conjugates of this compound

The unique structural arrangement of this compound, featuring a reactive primary aromatic amine, a carboxylic acid, and a methoxy-substituted phenyl ring, offers a versatile platform for the design and synthesis of a wide array of advanced analogs and conjugates. The strategic modification of these functional groups allows for the systematic exploration of structure-activity relationships and the development of novel molecules with tailored properties.

The primary amine and the carboxylic acid are the most common sites for derivatization, enabling the formation of amides, esters, and other functionalities. These modifications can significantly alter the molecule's physicochemical properties, such as polarity, solubility, and bioavailability. Furthermore, the aromatic ring can be a target for various substitution reactions, although this is generally less common than modifications at the amino and carboxyl groups.

Amide Bond Formation:

The carboxylic acid moiety of this compound can readily undergo condensation reactions with a diverse range of primary and secondary amines to form amide analogs. This transformation is typically facilitated by a coupling agent. Common coupling reagents and methods include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), activate the carboxylic acid to facilitate amine attack.

Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient for amide bond formation, particularly in peptide synthesis. luxembourg-bio.com

Uronium/Aminium Salts: Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and are frequently employed in solid-phase and solution-phase synthesis. luxembourg-bio.comgrowingscience.com

The choice of coupling agent and reaction conditions can be optimized to accommodate sterically hindered amines or those with low nucleophilicity. rsc.org For instance, the formation of acyl fluorides in situ followed by reaction with amines at elevated temperatures has proven effective for challenging substrates. rsc.org

Esterification:

The carboxylic acid group can also be converted to an ester through reaction with various alcohols. This can be achieved through several methods:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.gov

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt, followed by reaction with an alkyl halide, can yield the corresponding ester.

Using Dehydrating Agents: Reagents like DCC can also be used to promote the direct esterification of carboxylic acids with alcohols.

Triphosgene-Mediated Esterification: Triphosgene has been shown to be an effective reagent for the esterification of amino acids and other carboxylic acids. researchgate.net

N-Acylation and N-Alkylation:

The primary amino group provides another key site for modification.

N-Acylation: The amino group can be acylated by reacting it with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is a fundamental transformation in organic synthesis.

N-Alkylation: The amino group can be alkylated using various alkylating agents, although care must be taken to control the degree of alkylation (mono- vs. di-alkylation).

Conjugation Strategies:

The functional handles of this compound allow for its conjugation to other molecules, such as peptides, polymers, or reporter molecules. For example, the carboxylic acid can be activated and coupled to the free amino group of a peptide or a linker. Conversely, the amino group can be used to form a bond with an activated carboxylic acid on another molecule. These conjugation strategies are essential for applications such as targeted drug delivery and the development of molecular probes.

Synthesis of Analogs with Modified Phenyl Rings:

While less common, the aromatic ring can be modified to introduce additional substituents. Electrophilic aromatic substitution reactions could potentially be used to introduce groups such as nitro or halogen moieties, which can then be further manipulated. However, the directing effects of the existing amino and methoxy groups would need to be carefully considered.

The following tables summarize some of the potential derivatization strategies for this compound.

Table 1: Potential Amide Analogs of this compound

| Amine Reactant | Coupling Method | Potential Product |

| Benzylamine | EDC/HOBt | N-benzyl-2-(2-amino-6-methoxyphenyl)acetamide |

| Morpholine | HATU/DIPEA | 2-(2-amino-6-methoxyphenyl)-1-(morpholino)ethan-1-one |

| Glycine methyl ester | PyBOP | Methyl (2-(2-(2-amino-6-methoxyphenyl)acetamido))acetate |

Table 2: Potential Ester Analogs of this compound

| Alcohol Reactant | Esterification Method | Potential Product |

| Methanol | Acid-catalyzed | Methyl 2-(2-amino-6-methoxyphenyl)acetate |

| Ethanol | DCC/DMAP | Ethyl 2-(2-amino-6-methoxyphenyl)acetate |

| Benzyl alcohol | Alkylation of carboxylate | Benzyl 2-(2-amino-6-methoxyphenyl)acetate |

Table 3: Potential N-Acyl Analogs of this compound

| Acylating Agent | Reaction Condition | Potential Product |

| Acetyl chloride | Base (e.g., triethylamine) | 2-(2-acetamido-6-methoxyphenyl)acetic acid |

| Benzoyl chloride | Schotten-Baumann conditions | 2-(2-benzamido-6-methoxyphenyl)acetic acid |

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the interactions of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

High-Resolution Proton (¹H) NMR Spectroscopy

A ¹H NMR spectrum of 2-(2-Amino-6-methoxyphenyl)acetic acid would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the acetic acid side chain, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts (δ) would indicate the electronic environment of each proton, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, allowing for the elucidation of the substitution pattern on the aromatic ring.

A hypothetical data table would have included:

Hypothetical ¹H NMR Data for this compound| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | e.g., d, t, m | e.g., 1H, 2H | e.g., Ar-H |

| Value | e.g., s | e.g., 2H | e.g., -CH₂- |

| Value | e.g., s | e.g., 3H | e.g., -OCH₃ |

| Value | e.g., br s | e.g., 2H | e.g., -NH₂ |

The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule and provide information about their hybridization and electronic environment. Distinct signals would be expected for the carboxyl carbon, the aromatic carbons (both protonated and quaternary), the methylene carbon, and the methoxy carbon. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH, CH₂, and CH₃ groups.

A hypothetical data table would have included:

Hypothetical ¹³C NMR Data for this compound| Chemical Shift (ppm) | Assignment |

|---|---|

| Value | e.g., C=O |

| Value | e.g., Ar-C |

| Value | e.g., -CH₂- |

| Value | e.g., -OCH₃ |

Two-dimensional (2D) NMR experiments are essential for establishing the complete structural framework of a molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity of protons within the aromatic spin system and the methylene group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would be crucial for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is vital for establishing the connectivity across quaternary carbons and piecing together the entire molecular structure, for instance, by showing correlations from the methylene protons to the aromatic ring and the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would identify protons that are close to each other in space, regardless of their bonding connectivity. This would be particularly useful for confirming the substitution pattern on the aromatic ring by observing spatial proximities between the methoxy protons, the amine protons, and the aromatic protons.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This exact mass would be used to determine the elemental composition of this compound, confirming its molecular formula (C₉H₁₁NO₃) with a high degree of confidence.

A hypothetical data table would have included:

Hypothetical HRMS Data for this compound| Ion | Calculated Exact Mass | Found Exact Mass |

|---|---|---|

| e.g., [M+H]⁺ | Value | Value |

A hypothetical data table would have included:

Hypothetical MS/MS Fragmentation Data for this compound| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |

|---|---|---|

| Value | Value 1, Value 2, ... | e.g., H₂O, COOH |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorption bands corresponding to its distinct structural features: the carboxylic acid, the primary amine, the methoxy group, and the substituted aromatic ring.

The presence of the carboxylic acid is typically identified by a very broad O-H stretching band appearing in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. Additionally, the C=O (carbonyl) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band, generally between 1760-1690 cm⁻¹. The C-O stretching vibration is also observable in the 1320-1210 cm⁻¹ range.

The primary amine (-NH₂) group exhibits characteristic N-H stretching vibrations, which typically appear as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H bending vibration is also expected in the 1650-1580 cm⁻¹ range.

The aromatic nature of the compound is confirmed by several bands. The =C-H stretching vibrations of the aromatic ring are observed at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Carbon-carbon stretching vibrations within the aromatic ring produce characteristic absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. Furthermore, C-H "out-of-plane" bending vibrations can provide information about the substitution pattern of the aromatic ring and appear in the 900-675 cm⁻¹ region.

The methoxy group (-OCH₃) is characterized by a C-H stretching vibration just below 3000 cm⁻¹ and a prominent C-O stretching band, typically in the 1300-1000 cm⁻¹ range for aromatic ethers. The aliphatic C-H bonds of the acetic acid methylene group (-CH₂) will also show stretching absorptions in the 3000-2850 cm⁻¹ range.

The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Strong |

| Primary Amine | N-H Stretch | 3500-3300 (two bands) | Medium |

| Primary Amine | N-H Bend | 1650-1580 | Medium |

| Aromatic Ring | =C-H Stretch | 3100-3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600-1585 & 1500-1400 | Medium |

| Methoxy Group | C-O Stretch | 1300-1000 | Strong |

| Alkane | C-H Stretch | 3000-2850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores—functional groups capable of absorbing UV-Vis radiation. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene (B151609) ring.

The benzene ring itself exhibits characteristic π → π* transitions. In substituted benzenes, the positions and intensities of these absorption bands are influenced by the nature and position of the substituents. For this compound, the presence of the amino (-NH₂) and methoxy (-OCH₃) groups, both of which are auxochromes (electron-donating groups), is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

The amino group and the methoxy group, with their lone pairs of electrons on the nitrogen and oxygen atoms, respectively, can participate in resonance with the aromatic π-system, extending the conjugation and lowering the energy gap for electronic transitions. This extended conjugation is responsible for the shift of absorption maxima to longer wavelengths.

Theoretical studies on similar molecules, such as 2-(4-Cyanophenylamino) acetic acid, have shown that the electronic transitions are primarily π → π* in nature, originating from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, particularly involving the amino and methoxy substituents, while the LUMO would be associated with the antibonding π* orbitals of the ring.

The expected UV-Vis absorption maxima for this compound in a non-polar solvent would likely fall in the range of 230-290 nm, which is characteristic for substituted aromatic systems with electron-donating groups. The exact λmax values and molar absorptivities (ε) can be influenced by the solvent polarity, as solvents can interact with the solute and alter the energy levels of the electronic orbitals.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Substituted Benzene Ring | π → π* | 230-290 |

Chromatographic Techniques for Purity Assessment and Isolation in Research Investigations

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For the purity assessment and isolation of this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.

Method Development: In RP-HPLC, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. The development of an effective HPLC method for this compound would involve optimizing several parameters:

Stationary Phase: A C18 column is a common starting point due to its versatility in separating a wide range of organic molecules.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used. The aqueous component often contains an acid, such as phosphoric acid or formic acid, to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.com Acetonitrile or methanol are common organic modifiers used to control the elution strength. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve good separation of the main compound from its potential impurities with varying polarities.

Detection: Given the presence of the aromatic chromophore, UV detection is the most appropriate method. The detection wavelength should be set at one of the absorption maxima of the compound (e.g., around 254 nm or 280 nm) to ensure high sensitivity.

Flow Rate and Column Temperature: A typical flow rate for analytical separations is 1.0 mL/min. Maintaining a constant column temperature (e.g., 30-40 °C) can improve the reproducibility of retention times.

Method Validation: Once an optimal method is developed, it must be validated to ensure its reliability for its intended purpose. Validation parameters, as per regulatory guidelines, typically include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in a given range.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

A validated HPLC method is crucial for quality control, ensuring the purity of synthesized this compound and for its isolation in a pure form for further research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, this compound is a polar and non-volatile compound due to the presence of the carboxylic acid and amino functional groups, making it unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

Derivatization: The primary goal of derivatization is to replace the active hydrogens in the -COOH and -NH₂ groups with non-polar moieties. Common derivatization strategies for compounds containing these functional groups include:

Silylation: This is a widely used method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. TBDMS derivatives are often preferred due to their greater stability towards hydrolysis.

Esterification: The carboxylic acid group can be converted into a more volatile ester, typically a methyl or ethyl ester. This can be achieved by reacting the compound with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst.

GC-MS Analysis: Once derivatized, the compound can be analyzed by GC-MS. The GC separates the derivative from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5ms), is typically used.

The separated components then enter the mass spectrometer, where they are ionized, usually by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum. The mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pathways. For the silylated derivative of this compound, characteristic fragments would arise from the loss of silyl groups and cleavage of the acetic acid side chain.

Chiral Chromatography for Enantiomeric Purity Analysis (if applicable)

The molecule this compound contains a chiral center at the carbon atom of the acetic acid moiety that is bonded to the amino group and the phenyl ring. Therefore, it can exist as a pair of enantiomers (R and S forms). Chiral chromatography is a specialized form of liquid chromatography used to separate these enantiomers. This is particularly important in pharmaceutical research, as different enantiomers of a chiral drug can have different pharmacological activities and toxicities.

Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved by using a chiral stationary phase (CSP) in the HPLC column. CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times. Common types of CSPs that could be applicable for the separation of this compound include:

Polysaccharide-based CSPs: These are the most widely used CSPs and consist of derivatives of cellulose or amylose coated or bonded to a silica support. mdpi.com Columns such as Chiralcel OD or Chiralpak AD are examples. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Crown Ether-based CSPs: These CSPs are particularly effective for the separation of primary amines. The chiral crown ether can form inclusion complexes with the protonated amino group of the analyte, and the stability of these complexes differs for the two enantiomers.

Macrocyclic Glycopeptide-based CSPs: CSPs based on antibiotics like vancomycin or teicoplanin are also effective for separating amino acids and related compounds. They offer multiple interaction sites, including hydrogen bonding, ionic, and hydrophobic interactions.

Method Development: Developing a chiral separation method involves screening different CSPs and mobile phases. For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with buffers) mobile phases can be used. The choice of mobile phase and additives (e.g., acids or bases) can significantly influence the enantioselectivity.

The successful separation of the enantiomers of this compound would allow for the determination of its enantiomeric purity, which is a critical quality attribute for any chiral compound intended for biological or pharmaceutical applications.

Computational Chemistry and Theoretical Modeling of 2 2 Amino 6 Methoxyphenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can accurately predict molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding chemical reactivity.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For 2-(2-Amino-6-methoxyphenyl)acetic acid, this process involves minimizing the energy of the molecule by systematically adjusting bond lengths, bond angles, and dihedral angles. Due to the presence of flexible single bonds—specifically the C-C bond of the acetic acid side chain and the C-O bond of the methoxy (B1213986) group—the molecule can exist in several conformations.

A hypothetical optimized geometry, calculated using a common DFT method like B3LYP with a 6-311+G(d,p) basis set, would yield precise data for its structural parameters.

| Parameter | Predicted Value |

| C-N Bond Length (amino) | ~1.38 Å |

| C-O Bond Length (methoxy) | ~1.37 Å |

| C-C Bond Length (acetic) | ~1.52 Å |

| C=O Bond Length (carbonyl) | ~1.22 Å |

| O-H Bond Length (hydroxyl) | ~0.97 Å |

| C-C-O-H Dihedral Angle | Variable (conformation-dependent) |

| Aromatic C-N-H Angle | ~118° |

| Aromatic C-O-C Angle | ~119° |

This interactive table presents hypothetical, yet plausible, geometric parameters for this compound based on standard values for similar functional groups.

Frontier Molecular Orbital (FMO) Theory and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, particularly on the amino group, which is a strong electron-donating group. The LUMO, conversely, is likely to be distributed over the carboxylic acid group, which is an electron-withdrawing moiety. This distribution pinpoints the likely sites for electrophilic and nucleophilic attack.

| FMO Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -5.85 | Electron-donating capability (nucleophilicity) |

| LUMO Energy | -1.20 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.65 | High kinetic stability, low reactivity |

This interactive table displays hypothetical FMO energy values, which are critical for assessing the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions. This is invaluable for predicting how a molecule will interact with other molecules, such as receptors or substrates. nih.gov

In the MEP surface of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These areas indicate an excess of electrons and are prone to electrophilic attack. They would be concentrated around the oxygen atoms of the carboxylic acid and methoxy groups.

Positive Potential (Blue): These regions are electron-deficient and susceptible to nucleophilic attack. They would be located around the hydrogen atoms of the amino group and the hydroxyl group of the carboxylic acid.

Neutral Potential (Green): These areas, typically found over the carbon backbone of the phenyl ring, represent regions of relatively neutral charge.

The MEP surface visually confirms the predictions of FMO theory, highlighting the carboxylic acid's oxygen atoms as primary sites for interacting with positive charges or hydrogen bond donors, and the amino group's hydrogens as sites for interacting with negative charges or hydrogen bond acceptors.

Molecular Docking and Ligand-Target Interaction Studies (Hypothetical Receptor Binding)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This allows for the theoretical evaluation of a compound's potential biological activity and the nature of its interactions at the molecular level.

In Silico Screening for Putative Biological Targets Based on Scaffold Similarity

Given the structural motifs present in this compound—namely the aminophenylacetic acid scaffold—a hypothetical in silico screening could be performed to identify potential biological targets. This scaffold is present in various bioactive compounds. For instance, derivatives of phenylacetic acid have been explored for their interaction with a range of enzymes and receptors. scienceopen.com A plausible hypothetical target could be a protein kinase, as many kinase inhibitors feature substituted aniline (B41778) or similar aromatic cores that occupy the ATP-binding site. biointerfaceresearch.com Another possibility could be enzymes involved in amino acid metabolism or neurotransmitter receptors, given the presence of the amino acid-like side chain.

Analysis of Binding Modes and Interaction Fingerprints with Theoretical Macromolecular Models

Assuming a hypothetical docking study against a protein kinase ATP-binding site, the analysis would focus on the specific interactions that stabilize the ligand-protein complex. The binding mode of this compound would likely involve a network of hydrogen bonds and other non-covalent interactions.

A plausible binding hypothesis would include:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with amino acid residues in the binding pocket, such as arginine or lysine (B10760008) (acting as a hydrogen bond acceptor) and serine or threonine (acting as a hydrogen bond donor). The amino group could also act as a hydrogen bond donor to a backbone carbonyl or an acidic residue like aspartate.

Pi-Pi Stacking: The phenyl ring could engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.

Hydrophobic Interactions: The methyl group of the methoxy substituent and the methylene (B1212753) bridge of the acetic acid side chain could form favorable hydrophobic interactions with nonpolar residues like valine, leucine, or isoleucine.

The combination of these interactions would define the compound's binding affinity and specificity for the hypothetical target.

| Interaction Type | Functional Group | Potential Interacting Residue (Hypothetical) |

| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O) | Lysine, Arginine |

| Hydrogen Bond (Donor) | Amino Group (-NH2) | Aspartate, Glutamate, Backbone Carbonyl |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Methoxy Group (-CH3) | Leucine, Valine, Isoleucine |

This interactive table summarizes the potential non-covalent interactions between this compound and a hypothetical protein target, forming its interaction fingerprint.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior in Simulated Environments

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-resolved behavior of molecules, providing insights into their conformational preferences and stability in various environments. For this compound, MD simulations can reveal how the molecule flexes, rotates, and interacts with its surroundings, which is crucial for understanding its potential biological activity and physicochemical properties.

In a simulated aqueous environment, the hydrophilic amino and carboxylic acid groups are expected to form hydrogen bonds with water molecules, influencing the molecule's solubility and orientation at interfaces. The methoxy group, being less polar, will have a more subtle influence on the hydration shell. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the solvation dynamics.

The dynamic behavior of the acetic acid side chain is of particular interest. The torsion angle between the phenyl ring and the carboxylic acid group determines the extent of its projection from the ring. This conformational flexibility is critical for its potential interaction with biological targets, such as enzyme active sites or receptor binding pockets.

A hypothetical analysis of key dihedral angles and their corresponding potential energy surfaces can provide a semi-quantitative understanding of the conformational preferences.

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| τ1 (C-C-Cα-C=O) | Rotation of the carboxylic acid group relative to the phenyl ring | Planar and orthogonal orientations may represent energy minima, influenced by steric hindrance and potential intramolecular interactions. |

| τ2 (C-C-O-CH3) | Rotation of the methoxy group | Conformations that minimize steric clash with the adjacent amino group are expected to be favored. |

| τ3 (C-C-N-H) | Rotation of the amino group | Orientations allowing for potential intramolecular hydrogen bonding with the methoxy oxygen or carboxylic acid group could be stable. |

This table presents a conceptual framework for the conformational analysis of this compound, with expected outcomes based on general principles of organic chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design (Theoretical Frameworks)

In the absence of a known biological target structure, ligand-based drug design methodologies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, become paramount. nih.govgardp.org QSAR aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is founded on the principle that variations in the structural or physicochemical properties of molecules within a series lead to predictable changes in their biological effects. nih.gov

For this compound, a theoretical QSAR framework can be proposed by considering it as a scaffold that can be systematically modified. The development of a robust QSAR model would involve synthesizing and testing a library of analogs with variations in the substituents on the phenyl ring and modifications to the acetic acid side chain.

The key components of a theoretical QSAR study for this compound would include:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Molecular shape, volume, and descriptors derived from the 3D conformation of the molecule, such as those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.org

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be employed to build a predictive model. rjpbr.com The goal is to find a statistically significant equation that relates the descriptors to the observed biological activity.

A hypothetical QSAR model might take the general form:

Activity = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...

| Descriptor Category | Example Descriptors for this compound Analogs | Potential Impact on Activity |

| Electronic | Hammett constants (σ), partial atomic charges | The electron-donating amino and methoxy groups will influence the electronic properties of the phenyl ring, which can be crucial for interactions with a biological target. |

| Steric | Molar refractivity (MR), van der Waals volume | The size and shape of substituents will dictate the steric fit within a binding pocket. |

| Hydrophobic | LogP, hydrophobic surface area | The overall lipophilicity of the molecule will affect its ability to cross cell membranes and interact with hydrophobic pockets of a target protein. |

| Hydrogen Bonding | Number of H-bond donors and acceptors | The amino and carboxylic acid groups are key hydrogen bonding features that can be critical for binding affinity. |

This table illustrates the types of descriptors that would be relevant in a QSAR study of this compound analogs and their potential influence on biological activity.

Ligand-based drug design also encompasses pharmacophore modeling. nih.gov A pharmacophore model for this compound would define the essential 3D arrangement of chemical features required for biological activity. For this molecule, a hypothetical pharmacophore could include a hydrogen bond donor (amino group), a hydrogen bond acceptor (carboxylic acid), and an aromatic ring feature. This model could then be used to screen large virtual databases for other molecules that match the pharmacophore and are therefore potential hits. drugdesign.org

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For the synthesis of this compound, understanding the reaction pathways at a molecular level can lead to the optimization of reaction conditions and the development of more efficient synthetic routes.

A key reaction in the synthesis of related phenylacetic acids involves the substitution on an aromatic ring. For instance, the introduction of the amino or methoxy group onto a precursor phenylacetic acid derivative would proceed through a specific reaction mechanism. Computational transition state analysis can be employed to explore plausible pathways for these transformations.

Using methods like Density Functional Theory (DFT), the geometries of reactants, products, and, most importantly, transition states can be optimized. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), which is a key determinant of the reaction rate.

Consider a hypothetical final step in the synthesis involving the modification of a substituent on the phenyl ring. The following table outlines the conceptual steps in a computational analysis of this reaction:

| Computational Step | Description | Expected Outcome for a Hypothetical Reaction |